2-fluoro-N-propylbenzene-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-N-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTLGYOTDDMIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic properties of N-propylbenzene sulfonamides
An In-depth Technical Guide: Thermodynamic Properties of N-Propylbenzene Sulfonamides: A Predictive and Methodological Framework for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Strategic Importance
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of antibacterial, anti-inflammatory, and diuretic drugs. When combined with various lipophilic moieties, such as the N-propylbenzene group, the resulting derivatives present a compelling landscape for drug discovery. The N-propylbenzene substituent can modulate pharmacokinetic properties like membrane permeability and metabolic stability, while the sulfonamide group often governs the pharmacodynamic interactions with biological targets through hydrogen bonding.
Understanding the thermodynamic properties—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—of these molecules is not merely an academic exercise. It is fundamental to predicting a drug candidate's success. These parameters dictate critical developability attributes, including aqueous solubility, solid-state stability, melting point, and the very nature of its binding interaction with a target protein. A favorable binding affinity (a low ΔG) is the goal, but understanding the enthalpic and entropic contributions to that affinity provides a more profound insight, guiding rational drug design and lead optimization.[1]
This guide provides a comprehensive framework for understanding and determining the thermodynamic properties of N-propylbenzene sulfonamides. While direct, publicly available experimental data for this specific class of compounds is sparse, this document will equip researchers with the theoretical foundation, robust experimental methodologies, and a predictive model based on the analysis of its constituent parts and structural analogs. We will delve into the causality behind experimental choices and demonstrate how to build a thermodynamic profile for novel compounds, a critical step in de-risking the drug development process.
Section 2: The Theoretical Framework of Pharmaceutical Thermodynamics
At the heart of any physical or chemical process are the fundamental laws of thermodynamics. For drug development professionals, the key relationship is the Gibbs free energy equation, which determines the spontaneity of a process, be it a drug dissolving in a patient's stomach or binding to its intended enzyme.
ΔG = ΔH – TΔS
-
Gibbs Free Energy (ΔG): Represents the energy available to do useful work. A negative ΔG indicates a spontaneous process. In drug discovery, a lower ΔG for receptor binding correlates with higher affinity.
-
Enthalpy (ΔH): Represents the change in heat content of a system. It reflects the energy stored in chemical bonds and non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). A negative (exothermic) ΔH in a binding event signifies the formation of favorable bonds between the drug and its target.[2]
-
Entropy (ΔS): Represents the degree of disorder or randomness in a system. An increase in entropy (positive ΔS) is generally favorable. In drug binding, this can be driven by the release of ordered water molecules from the binding site (the hydrophobic effect) or changes in the conformational flexibility of the drug and protein.[2]
These three parameters provide a complete thermodynamic signature for any process. For instance, the solubility of a crystalline N-propylbenzene sulfonamide is governed by two main energetic hurdles: the energy required to break the crystal lattice (related to the enthalpy of fusion) and the energy released upon solvation of the molecule in the solvent. By dissecting these components, scientists can rationally engineer molecules with improved solubility profiles.
Section 3: Key Methodologies for Thermodynamic Characterization
Precise and reliable data is the bedrock of thermodynamic analysis. Several calorimetric techniques are indispensable in the pharmaceutical laboratory for generating this data.[3] Calorimetry is the science of measuring the heat changes associated with chemical reactions or physical events.[3]
Differential Scanning Calorimetry (DSC)
DSC is a workhorse technique for characterizing the solid-state properties of drug candidates. It measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature while they are subjected to a controlled temperature program.[4]
Core Applications:
-
Determination of Melting Point (Tfus) and Enthalpy of Fusion (ΔHfus)
-
Identification of Polymorphs, Solvates, and Hydrates
-
Assessment of Amorphous vs. Crystalline Content
-
Measurement of Heat Capacity (Cp)
Experimental Protocol: Determining the Enthalpy of Fusion (ΔHfus)
-
Sample Preparation: Accurately weigh 3-5 mg of the N-propylbenzene sulfonamide powder into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min). Causality: The inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature well above the melting point. Causality: A controlled heating rate ensures thermal equilibrium within the sample and allows for accurate measurement. Slower rates can improve resolution, while faster rates increase sensitivity.
-
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting event appears as an endothermic peak. Integrate the area under this peak to determine the enthalpy of fusion (ΔHfus). The onset temperature of the peak is typically reported as the melting point (Tfus).
Visualization: DSC Experimental Workflow
Caption: Workflow for determining thermal properties using DSC.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing binding interactions in solution, providing a complete thermodynamic profile from a single experiment.[1] It directly measures the heat released or absorbed when one molecule is titrated into another.[5]
Core Applications:
-
Determination of Binding Affinity (KD), Enthalpy (ΔH), and Entropy (ΔS)
-
Measurement of Reaction Stoichiometry (n)
-
Elucidation of Binding Mechanisms
Experimental Protocol: Characterizing Binding to a Target Protein
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 10 µM) in a suitable buffer.
-
Prepare a solution of the N-propylbenzene sulfonamide ligand in the exact same buffer at a concentration 10-20 times higher than the protein (e.g., 150 µM). Causality: Using the same buffer is critical to minimize large heats of dilution that can obscure the true binding signal. A higher ligand concentration ensures that the protein becomes saturated during the titration, allowing for accurate determination of the binding parameters.
-
Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.
-
-
Instrument Setup:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the titration syringe.
-
Allow the system to thermally equilibrate at the desired experimental temperature (e.g., 25°C).
-
-
Titration: Perform a series of small, precise injections (e.g., 2 µL each) of the ligand into the sample cell. The instrument measures the heat change after each injection.
-
Data Analysis: The raw data is a series of heat-rate spikes corresponding to each injection. Integrating these peaks yields a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to protein. This curve is then fitted to a binding model to extract the thermodynamic parameters: KD, ΔH, and n. ΔS is then calculated using the Gibbs equation.
Visualization: ITC Experimental Workflow
Caption: Step-by-step process for ITC binding analysis.
Section 4: A Predictive Analysis Based on Constituent Moieties
Without direct experimental data for N-propylbenzene sulfonamides, we can construct a predictive understanding by examining the thermodynamic properties of its constituent parts and related sulfonamide analogs.
Thermodynamic Profile of N-Propylbenzene
N-propylbenzene is a simple aromatic hydrocarbon. Its thermodynamic properties are well-characterized and provide a baseline for the non-polar, lipophilic portion of our target molecule.
| Property | Value | Source |
| Molar Mass | 120.19 g/mol | [6] |
| Melting Point (Tfus) | -99.5 °C (173.65 K) | [6] |
| Boiling Point (Tboil) | 159.2 °C (432.35 K) | [6] |
| Enthalpy of Fusion (ΔfusH) | 8.66 kJ/mol | [6] |
| Liquid Heat Capacity (Cp) | 184 J/mol·K at 295 K | [7] |
| Enthalpy of Vaporization (ΔvapH) | 43.1 kJ/mol at 298.15 K | [6] |
Table 1: Selected Thermodynamic Properties of N-propylbenzene.
The low melting point and enthalpy of fusion reflect the relatively weak intermolecular van der Waals forces and lack of strong directional interactions like hydrogen bonds in the solid state.
Thermodynamic Trends in Aromatic Sulfonamides
The sulfonamide group fundamentally alters the thermodynamic landscape. Studies on various aromatic sulfonamides reveal key trends that are crucial for prediction. The presence of the -SO2NH- group introduces strong hydrogen bond donor and acceptor sites, leading to the formation of robust hydrogen-bonding networks in the crystal lattice.[8]
This has several consequences:
-
Higher Melting Points: Compared to their non-sulfonamide hydrocarbon analogs, sulfonamides have significantly higher melting points due to the large amount of energy required to break the strong intermolecular hydrogen bonds in the crystal.
-
Higher Enthalpies of Fusion (ΔHfus) and Sublimation (ΔHsub): These values directly reflect the strength of the crystal lattice. A study on the solubility of various sulfonamides in cyclohexane demonstrated that the enthalpy of fusion can vary significantly depending on the substituent, with values ranging from ~25 to ~40 kJ/mol, much higher than that of N-propylbenzene.[9]
-
Solubility Behavior: The thermodynamics of solution are a balance between the lattice energy (endothermic) and the solvation energy (exothermic).[10] The strong crystal lattice of sulfonamides often makes them poorly soluble in non-polar solvents, while solubility in polar solvents is enhanced by the formation of new hydrogen bonds with the solvent.[8][11]
| Sulfonamide | Melting Point (Tfus) | Enthalpy of Fusion (ΔHfus) |
| Sulfanilamide | 165.5 °C | 25.4 kJ/mol |
| Sulfapyridine | 192.5 °C | 32.5 kJ/mol |
| Sulfadiazine | 255.5 °C | 39.7 kJ/mol |
| Sulfamethazine | 198.5 °C | 31.8 kJ/mol |
Table 2: Thermal Properties of Representative Aromatic Sulfonamides. Data from Martínez, F., & Gómez, A. (2002).[9]
Predicted Properties of N-Propylbenzene Sulfonamides
By synthesizing the information above, we can predict the general thermodynamic characteristics of a molecule like N-(propylphenyl)benzenesulfonamide.
Visualization: Structure-Property Relationship
Caption: Predicting properties from molecular structure.
-
Solid State: The strong, directional hydrogen bonding of the sulfonamide group will dominate the solid-state properties. We predict a high melting point and a high enthalpy of fusion , similar to other crystalline sulfonamides and significantly higher than N-propylbenzene alone.
-
Solubility: The molecule will have conflicting properties. The N-propylbenzene tail imparts significant lipophilicity , which would favor solubility in non-polar environments. However, the high crystal lattice energy will likely result in poor solubility in both aqueous and non-polar solvents, a common challenge in drug development known as the "brick dust" problem. Overcoming this may require formulation strategies like creating amorphous solid dispersions or salt forms.
-
Binding Interactions: In a binding context, the propylbenzene group can engage in favorable hydrophobic or van der Waals interactions within a non-polar pocket of a receptor. The sulfonamide group is an excellent hydrogen bond donor and acceptor, capable of forming specific, high-energy interactions that can anchor the molecule to its target. The overall binding affinity will be a combination of these enthalpically favorable interactions and the entropic changes from desolvation and conformational effects.
Section 5: Application and Impact in Drug Development
A thorough thermodynamic characterization, as outlined above, directly impacts decision-making throughout the drug discovery and development pipeline.
-
Lead Optimization: If ITC analysis reveals that binding is driven by a large entropic gain but is enthalpically neutral or unfavorable, medicinal chemists can focus on introducing new functional groups (like the sulfonamide) to form specific hydrogen bonds, thereby improving the enthalpic contribution to binding.[3][5]
-
Formulation Development: Knowledge of the melting point, enthalpy of fusion, and polymorphism from DSC is critical for designing stable formulations.[4] For a poorly soluble compound, this data is essential for developing enabling formulations such as amorphous solid dispersions, where the high-energy amorphous state circumvents the crystal lattice energy penalty.
-
Predicting Shelf-Life: Isothermal microcalorimetry, a related technique, can measure the tiny amount of heat produced during slow degradation reactions at ambient temperatures, allowing for the rapid prediction of a drug product's long-term stability and shelf-life without waiting for years of real-time data.[4]
Section 6: Conclusion
While a comprehensive experimental dataset for N-propylbenzene sulfonamides is yet to be established in the public domain, a powerful predictive framework can be built upon fundamental thermodynamic principles and data from analogous structures. The interplay between the lipophilic N-propylbenzene moiety and the potent hydrogen-bonding sulfonamide group creates a complex but fascinating thermodynamic profile. This profile dictates the molecule's behavior from the solid state to its biological target.
For scientists in drug development, the methodologies of Differential Scanning Calorimetry and Isothermal Titration Calorimetry are not just analytical tools; they are essential instruments for navigating the complexities of medicinal chemistry. By providing a complete thermodynamic signature of a drug candidate, these techniques enable a more rational, efficient, and ultimately more successful path toward developing new medicines. The future of this specific chemical class will undoubtedly rely on the rigorous application of these principles to validate predictions and guide the synthesis of compounds with optimal therapeutic properties.
References
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- Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice).
- NIST. (n.d.). Benzene, propyl-. NIST Chemistry WebBook.
- TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC)
- Frasca, V. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development.
- SciELO México. (n.d.).
- Lab Manager. (n.d.).
- SciSpace. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane.
- College of Engineering and Applied Science. (n.d.). Experimental Thermodynamics Volume VII.
- Academia.edu. (n.d.).
- Martínez, F., & Gómez, A. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 13(6).
- Marsh, K. N. (Ed.). (2000). Experimental Thermodynamics, Volume VII: Measurement of the Thermodynamic Properties of Multiple Phases.
- NIST. (n.d.).
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Methodological & Application
Introduction: The Critical Role of Crystallization in Sulfonamide Drug Development
An In-Depth Guide to the Crystallization of 2-fluoro-N-propylbenzene-1-sulfonamide
Crystallization is a cornerstone of pharmaceutical development, serving as the primary method for the purification and isolation of active pharmaceutical ingredients (APIs). For sulfonamide-based compounds such as 2-fluoro-N-propylbenzene-1-sulfonamide, achieving a crystalline solid form is paramount. The crystalline state dictates critical physicochemical properties including stability, solubility, dissolution rate, and bioavailability. Furthermore, sulfonamides are notorious for exhibiting polymorphism, a phenomenon where a single compound can exist in multiple crystalline forms with different molecular packing arrangements.[1][2][3] These polymorphs can possess distinct properties, making the identification and consistent production of the most thermodynamically stable form a regulatory and clinical necessity.[4][5] The presence of a fluorine atom, as in the target molecule, can further influence intermolecular interactions and increase the likelihood of polymorphism.[6]
This comprehensive guide provides a detailed exploration of various crystallization methods tailored for 2-fluoro-N-propylbenzene-1-sulfonamide. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower effective and reproducible crystallization outcomes.
Physicochemical Profile & Pre-Crystallization Considerations
Understanding the molecular characteristics of 2-fluoro-N-propylbenzene-1-sulfonamide is fundamental to designing a successful crystallization strategy.
-
Molecular Structure and Polarity: The molecule possesses a dualistic nature. The aromatic ring and the N-propyl group are nonpolar, while the sulfonamide group (-SO₂NH-) is highly polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (S=O).[7] This mixed polarity suggests that single solvents may be less effective than solvent mixtures for achieving the ideal solubility profile needed for crystallization.[8]
-
Intermolecular Interactions: Crystal lattice formation will be dominated by strong N-H···O hydrogen bonds, which can form chain or dimer motifs, a key factor in sulfonamide polymorphism.[2][3] Weaker interactions, such as C-H···O, π-π stacking between aromatic rings, and potential C-H···F interactions, will also play a crucial role in stabilizing the crystal packing.[3][6]
-
Solvent Selection: The ideal solvent or solvent system is one in which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[8] A preliminary solvent screen is essential. Given the molecule's characteristics, a range of solvents with varying polarities and hydrogen-bonding capabilities should be investigated.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Good general-purpose solvents for sulfonamides; can be mixed with water to modulate polarity.[8] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Intermediate polarity, effective at dissolving both polar and nonpolar moieties.[9] |
| Esters | Ethyl Acetate (EtOAc) | Medium polarity solvent, often used in anti-solvent methods.[9] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Can solvate the nonpolar regions effectively.[10] |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF) | Strong solvents, often used to dissolve the compound before adding an anti-solvent.[9] |
| Nonpolar | Toluene, Heptane, Hexane | Potential anti-solvents to be used with more polar "good" solvents.[6] |
| Aqueous Mixtures | Ethanol/Water, IPA/Water, ACN/Water | Allows for fine-tuning of polarity to achieve optimal solubility curves.[8][10] |
Core Crystallization Protocols
The following protocols provide step-by-step methodologies for crystallizing 2-fluoro-N-propylbenzene-1-sulfonamide. The choice of method depends on the quantity of material, the desired outcome (bulk powder vs. single crystals), and the solubility characteristics observed in the initial screen.
Protocol 1: Cooling Crystallization
This is the most common and scalable method, relying on the principle that the compound's solubility decreases as the temperature of the solution is lowered, leading to supersaturation and crystal formation.
Step-by-Step Methodology:
-
Dissolution: Place the crude 2-fluoro-N-propylbenzene-1-sulfonamide in an appropriately sized Erlenmeyer flask with a stir bar or boiling chips.[11] Add a small amount of the chosen solvent or solvent mixture.
-
Heating: Gently heat the mixture to the solvent's boiling point (or a temperature just below it) with constant stirring. Continue to add the hot solvent in small portions until the solid is just completely dissolved. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[6][8]
-
Hot Filtration (Optional): If insoluble impurities or coloring agents are present, perform a hot gravity filtration. Use pre-heated glassware (funnel and receiving flask) to prevent premature crystallization during this step.[1][8] If the solution is colored, you may add a small amount of activated charcoal to the hot solution and boil for a few minutes before filtration.[8]
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Insulating the flask with a cloth can promote slower cooling, which typically yields larger and more well-defined crystals.[8]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.[1][11]
-
Inducing Crystallization (If Necessary): If no crystals form, the solution may be supersaturated. Induce crystallization by scratching the inside of the flask just below the liquid surface with a glass rod or by adding a "seed" crystal from a previous batch.[1][8]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by leaving them under vacuum on the filter funnel or by transferring them to a desiccator or vacuum oven.[1]
Caption: Workflow for Cooling Crystallization.
Protocol 2: Anti-Solvent Crystallization
This method is highly effective when the compound is very soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent"). Supersaturation is achieved by changing the composition of the solvent system at a constant temperature.[9][13]
Step-by-Step Methodology:
-
Dissolution: At room temperature, dissolve the sulfonamide in the minimum amount of a "good" solvent (e.g., acetone, THF, or ethanol).
-
Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., water, hexane, or heptane) dropwise.[1]
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This cloudiness indicates the onset of nucleation.
-
Crystal Growth: Stop the addition of the anti-solvent and allow the flask to sit undisturbed. The initial nuclei will slowly grow into larger crystals. If the solution becomes excessively cloudy or precipitates as an amorphous solid, add a small amount of the "good" solvent to redissolve the solid and then add the anti-solvent more slowly.
-
Isolation: Collect, wash, and dry the crystals as described in Protocol 1 (steps 7-8). The wash solvent should be a mixture rich in the anti-solvent.
Caption: Principle of Anti-Solvent Crystallization.
Protocol 3: Vapor Diffusion
Ideal for obtaining high-quality single crystals for X-ray diffraction, especially when material is scarce.[14][15] This method involves the slow diffusion of an anti-solvent vapor into a solution of the compound.
Step-by-Step Methodology (Sitting Drop):
-
Prepare Solution: Create a nearly saturated solution of the sulfonamide in a suitable "good" solvent (Solvent A, less volatile), such as THF or ethyl acetate.
-
Set Up: Place a small volume (e.g., 5 mL) of an anti-solvent (Solvent B, more volatile), such as hexane or ether, into a larger glass jar or beaker. This is the reservoir.[15]
-
Introduce Sample: Place a few drops of the sulfonamide solution into a small, open vial. Carefully place this inner vial inside the larger jar containing the reservoir solvent.
-
Seal and Wait: Seal the jar tightly and leave it in a vibration-free location. The more volatile anti-solvent (Solvent B) will slowly vaporize and diffuse into the sulfonamide solution (Solvent A), reducing the compound's solubility and promoting slow crystal growth over several days to weeks.[16]
-
Harvesting: Once suitable crystals have formed, carefully remove the inner vial and extract the crystals using a pipette or fine-tipped tool.
Caption: Setup for Sitting Drop Vapor Diffusion.
Protocol 4: Slurry Crystallization for Stable Polymorph Discovery
This method is the gold standard for identifying the most thermodynamically stable polymorph at a given temperature. It relies on solution-mediated transformation, where a metastable form dissolves and the more stable form precipitates over time.[17][18]
Step-by-Step Methodology:
-
Preparation: Place an excess of the sulfonamide solid into a vial containing a solvent (or solvent mixture) in which it has low to moderate solubility. The goal is to create a mobile suspension (slurry).
-
Agitation: Seal the vial and agitate the slurry at a constant temperature using a magnetic stirrer, orbital shaker, or rotator.
-
Equilibration: Continue the agitation for an extended period, typically from several days to weeks. This allows sufficient time for the system to reach thermodynamic equilibrium.[17]
-
Sampling: Periodically, a small sample of the solid can be withdrawn, filtered, and analyzed (e.g., by PXRD) to monitor the transformation.
-
Isolation: Once the transformation is complete (i.e., no further changes are observed in the solid form), the solid is isolated by filtration and dried. The resulting crystalline form is considered the most stable under the tested conditions.
Troubleshooting Common Crystallization Issues
| Problem | Probable Cause(s) | Recommended Solutions |
| "Oiling Out" | The melting point of the solid is lower than the solution temperature; cooling is too rapid; high impurity concentration.[1][8] | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[8] Consider using a different, more polar solvent system. |
| No Crystals Form | Solution is not sufficiently saturated (too much solvent was used); solution is supersaturated but nucleation has not initiated.[8] | Try to boil off some of the solvent to increase the concentration. Induce crystallization by scratching the flask with a glass rod or adding a seed crystal.[1] |
| Low Crystal Yield | Too much solvent was used; cooling was not sufficient; premature crystallization during hot filtration.[1][8] | Use the minimum amount of hot solvent. Ensure the solution is cooled thoroughly in an ice bath.[1] Pre-heat all glassware for hot filtration. |
| Amorphous Powder | Precipitation occurred too rapidly due to excessively high supersaturation (e.g., rapid cooling or anti-solvent addition). | Repeat the crystallization with a slower rate of cooling or a slower rate of anti-solvent addition. Use a slightly different solvent system.[1] |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb the colored impurities.[8] |
References
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- Technical Support Center: Recrystallization of Sulfonamide Products. (2025). Benchchem.
- Technical Support Center: Crystallinity of Sulfonamide Compounds. (2025). Benchchem.
- Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters. (2007). Taylor & Francis Online.
- Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. (2022). Improved Pharma.
- Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. (2018). PubMed.
- Polymorphism in Secondary Benzene Sulfonamides. (2010). Crystal Growth & Design.
- Guide for crystalliz
- Polymorphism of Aromatic Sulfonamides with Fluorine Groups. (2012). Crystal Growth & Design.
- Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. (2017).
- Crystallisation Techniques. (2006). University of Washington.
- Polymorphism Steered Thermochromism in a Sulfonamide. (2024).
- Crystallization of low-molecular-weight organic compounds for X-ray crystallography.
- Specialized Solid Form Screening Techniques. (2012). Organic Process Research & Development.
- SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. PharmTech.
- Identifying the stable polymorph early in the drug discovery-development process. (2025).
- CN113637018A - Crystal form of sulfonamide compound and preparation method thereof.
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- Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystalliz
- SOP: CRYSTALLIZ
- Crystalliz
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Application Notes and Protocols: Reaction Conditions for N-Alkylation of Fluorobenzenesulfonamides
Introduction: The Significance of N-Alkylated Fluorobenzenesulfonamides in Modern Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anticancer, and antiviral drugs.[1][2] The strategic introduction of fluorine atoms into these molecules can significantly enhance their pharmacological properties, such as metabolic stability, binding affinity, and bioavailability.[3][4] Consequently, N-alkylated fluorobenzenesulfonamides have emerged as critical scaffolds for the development of novel pharmaceuticals.[5] This guide provides a comprehensive overview of the prevailing methodologies for the N-alkylation of fluorobenzenesulfonamides, offering detailed protocols and insights into the causality behind experimental choices to empower researchers in this vital area of drug development.
Core Principles and Mechanistic Considerations in N-Alkylation
The N-alkylation of a sulfonamide involves the formation of a new carbon-nitrogen bond at the sulfonamide nitrogen. The reaction fundamentally requires the deprotonation of the weakly acidic N-H bond of the sulfonamide, followed by nucleophilic attack on an electrophilic alkylating agent. The success of this transformation is governed by a delicate interplay of factors including the choice of base, solvent, temperature, and the nature of the alkylating agent and any catalyst employed.
Caption: General mechanism of N-alkylation of fluorobenzenesulfonamides.
Methodologies for N-Alkylation: A Comparative Overview
Several distinct strategies have been developed for the N-alkylation of sulfonamides, each with its own set of advantages and limitations. The choice of method often depends on the specific substrate, desired scale, and tolerance of functional groups.
Classical N-Alkylation with Alkyl Halides
This method is analogous to the Williamson ether synthesis and represents a direct and often cost-effective approach.[6][7] It involves the deprotonation of the sulfonamide with a suitable base to form the corresponding sulfonamidate anion, which then acts as a nucleophile to displace a halide from an alkyl halide.[8]
Causality of Experimental Choices:
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the sulfonamide without competing in the alkylation reaction. Sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.[8]
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is preferred to dissolve the reactants and facilitate the S_N2 reaction.[8][9]
-
Alkyl Halide: Primary alkyl halides are the most effective substrates for this S_N2 reaction. Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will predominantly yield elimination products.[6][9]
Protocol 1: N-Benzylation of 4-Fluorobenzenesulfonamide using Benzyl Bromide
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF (5 mL/mmol of sulfonamide) under an inert atmosphere (e.g., nitrogen or argon), add 4-fluorobenzenesulfonamide (1.0 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).[8]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-4-fluorobenzenesulfonamide.
| Reactant/Reagent | Role | Typical Conditions | Reference |
| Fluorobenzenesulfonamide | Nucleophile precursor | 1.0 eq. | [8] |
| Alkyl Halide (R-X) | Electrophile | 1.1 - 1.5 eq. | [8] |
| Base (e.g., NaH, K2CO3) | Deprotonating agent | 1.2 - 2.0 eq. | [8] |
| Solvent (e.g., DMF, THF) | Reaction medium | Anhydrous | [8] |
| Temperature | Reaction parameter | 0 °C to reflux | [10] |
Table 1: Typical Reaction Conditions for Classical N-Alkylation.
Mitsunobu Reaction: Mild Conditions for Diverse Alcohols
The Mitsunobu reaction offers a powerful and mild alternative for the N-alkylation of sulfonamides using a wide range of primary and secondary alcohols.[11][12] This reaction proceeds via an initial reaction between a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to form a betaine intermediate.[11] This intermediate then deprotonates the sulfonamide, and the resulting sulfonamidate anion attacks the alcohol, which has been activated by the phosphine, leading to the N-alkylated product with inversion of stereochemistry at the alcohol carbon.[11][12]
Causality of Experimental Choices:
-
Reagents: The classic combination of PPh₃ and DEAD or DIAD is highly effective.[12] The choice between DEAD and DIAD can sometimes influence the ease of purification.
-
Solvent: Anhydrous THF is the most common solvent for Mitsunobu reactions.[11]
-
Temperature: The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[11] This helps to control the initial exothermic reaction between the phosphine and the azodicarboxylate.
Protocol 2: N-Alkylation of 4-Fluorobenzenesulfonamide with a Secondary Alcohol via Mitsunobu Reaction
-
Dissolve 4-fluorobenzenesulfonamide (1.0 eq.), the secondary alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (10 mL/mmol of sulfonamide) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq.) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel. Triphenylphosphine oxide and the reduced hydrazine byproduct can often be challenging to remove completely.
| Reactant/Reagent | Role | Typical Conditions | Reference |
| Fluorobenzenesulfonamide | Nucleophile | 1.0 eq. | [12] |
| Alcohol (R-OH) | Electrophile precursor | 1.1 - 1.5 eq. | [12] |
| Phosphine (e.g., PPh₃) | Activating agent | 1.5 eq. | [12] |
| Azodicarboxylate (e.g., DEAD, DIAD) | Oxidant | 1.5 eq. | [12] |
| Solvent (e.g., THF) | Reaction medium | Anhydrous | [11] |
| Temperature | Reaction parameter | 0 °C to room temp. | [11] |
Table 2: Typical Reaction Conditions for Mitsunobu N-Alkylation.
Catalytic "Borrowing Hydrogen" Methodologies
In recent years, transition metal-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reactions have emerged as highly atom-economical and environmentally benign methods for the N-alkylation of sulfonamides using alcohols as the alkylating agents.[2][13][14] This strategy avoids the use of stoichiometric activating agents or the pre-formation of alkyl halides. The general mechanism involves the temporary "borrowing" of hydrogen from the alcohol by the metal catalyst to form a metal-hydride species and an aldehyde or ketone in situ. The aldehyde/ketone then condenses with the sulfonamide to form an imine intermediate. Finally, the metal-hydride transfers the hydrogen back to the imine, yielding the N-alkylated product and regenerating the catalyst.[1][2]
Causality of Experimental Choices:
-
Catalyst: A variety of transition metal catalysts based on copper, iridium, manganese, and ruthenium have been successfully employed.[1][2][13][15] The choice of catalyst can influence the reaction scope and efficiency.
-
Base: A base, often catalytic, is typically required to facilitate the reaction. Potassium carbonate (K₂CO₃) and potassium tert-butoxide (t-BuOK) are common choices.[1][2]
-
Solvent: High-boiling, non-coordinating solvents like xylenes or toluene are often used, although in some cases the alcohol itself can serve as the solvent.[13]
Protocol 3: Manganese-Catalyzed N-Benzylation of 4-Fluorobenzenesulfonamide
-
To an oven-dried reaction vessel, add the Mn(I) PNP pincer precatalyst (5 mol %), potassium carbonate (10 mol %), 4-fluorobenzenesulfonamide (1.0 eq.), and benzyl alcohol (1.0 eq.).[13]
-
Add xylenes (to achieve a sulfonamide concentration of 1 M).[13]
-
Seal the vessel and heat the reaction mixture to 150 °C for 24 hours.[13]
-
After cooling to room temperature, the reaction mixture can be directly purified by column chromatography on silica gel to afford the N-benzylated product.
Caption: Experimental workflow for Mn-catalyzed N-alkylation.
| Catalyst System | Base | Solvent | Temperature | Reference |
| [Cp*IrCl₂]₂ | t-BuOK | - | - | [2] |
| Mn(I) PNP pincer | K₂CO₃ | Xylenes | 150 °C | [13] |
| Cu(OAc)₂ | K₂CO₃ | - | - | [1] |
| FeCl₂ | K₂CO₃ | - | 135 °C | [14] |
Table 3: Examples of Catalytic Systems for "Borrowing Hydrogen" N-Alkylation.
Troubleshooting Common Issues
-
Low Yield:
-
Classical Method: Ensure the base is of high quality and the solvent is anhydrous. Consider a more reactive alkyl halide (e.g., iodide instead of chloride).
-
Mitsunobu Reaction: Ensure all reagents and the solvent are strictly anhydrous. The pKa of the sulfonamide can be a factor; more acidic sulfonamides tend to react more readily.[11]
-
Catalytic Methods: Catalyst deactivation can be an issue. Ensure the reaction is performed under an inert atmosphere if required by the specific catalyst system. The choice of base and solvent can be critical and may require optimization.[13]
-
-
Side Reactions:
-
Elimination: In the classical method with secondary alkyl halides, consider using a less hindered base or a lower reaction temperature to favor substitution over elimination.[9]
-
Over-alkylation: While generally less common with sulfonamides compared to amines, if observed, using a slight excess of the sulfonamide may be beneficial.
-
-
Purification Challenges:
-
Mitsunobu Reaction: The removal of triphenylphosphine oxide and the hydrazine byproduct can be difficult. Precipitation from a non-polar solvent or the use of polymer-supported reagents can aid in purification.
-
Catalytic Methods: Residual metal catalyst can sometimes be removed by washing the organic extract with an aqueous solution of a suitable chelating agent (e.g., EDTA) or by filtration through a pad of silica gel or celite.
-
Conclusion
The N-alkylation of fluorobenzenesulfonamides is a critical transformation in the synthesis of medicinally important compounds. This guide has detailed several robust methodologies, from classical S_N2 reactions to modern, atom-economical catalytic approaches. By understanding the underlying principles and the rationale behind the choice of reaction conditions, researchers can select and optimize the most appropriate method for their specific synthetic targets, thereby accelerating the drug discovery process.
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Barluenga, J., et al. (2009). Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols: Catalysis and Mechanistic Studies. Chemistry – A European Journal, 15(45), 12431-12439. [Link]
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Zhang, L., et al. (2018). Reaction Route and Mechanism of the Direct N-Alkylation of Sulfonamides on Acidic Mesoporous Zeolite β-Catalyst. ACS Catalysis, 8(9), 8447-8457. [Link]
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Whittaker, A. M., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(6), 1931-1936. [Link]
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Henry, J. R., et al. (1994). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Tetrahedron Letters, 35(46), 8671-8674. [Link]
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Application Notes and Protocols: Exploring the Medicinal Chemistry Landscape of 2-Fluoro-N-propylbenzene-1-sulfonamide and its Analogs
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential medicinal chemistry applications of 2-fluoro-N-propylbenzene-1-sulfonamide. While specific literature on this exact molecule is nascent, its structural motifs—a fluorinated benzene ring, a sulfonamide linker, and an N-alkyl group—are cornerstones of modern pharmacology. This guide will, therefore, extrapolate from well-established principles and related compounds to provide a robust framework for investigating its therapeutic potential. We will delve into the rationale behind its design, propose high-probability therapeutic targets, and provide detailed protocols for its synthesis and biological evaluation.
Introduction: Deconstructing the Pharmacological Potential
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of drugs with diverse therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral agents.[1][2][3][4] The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance key pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[5][6][7] The N-propyl substituent on the sulfonamide nitrogen allows for modulation of the compound's physicochemical properties, which can be crucial for target engagement and cellular permeability.
2-Fluoro-N-propylbenzene-1-sulfonamide, therefore, represents a logical starting point for a drug discovery campaign. Its structure is a composite of features known to impart desirable biological activity. The following sections will explore the potential therapeutic avenues for this compound and its analogs, grounded in the established roles of its constituent chemical functionalities.
Hypothesized Therapeutic Applications and Mechanistic Rationale
Based on the extensive history of sulfonamide-based drugs and the known effects of fluorination, we can hypothesize several promising therapeutic applications for 2-fluoro-N-propylbenzene-1-sulfonamide.
As an Anticancer Agent: Targeting Carbonic Anhydrases
Sulfonamides are renowned for their ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis. The primary sulfonamide moiety (-SO2NH2) can coordinate with the zinc ion in the active site of CAs, leading to potent inhibition. While N-alkylation can sometimes reduce this canonical binding, it can also confer selectivity for different CA isoforms or lead to alternative binding modes. The 2-fluoro substituent can enhance binding affinity through favorable electrostatic interactions within the enzyme's active site.[7][8]
Proposed Mechanism of Action: Carbonic Anhydrase Inhibition
Caption: Proposed mechanism of anticancer activity via carbonic anhydrase IX inhibition.
As an Antibacterial Agent: Dihydropteroate Synthase Inhibition
The archetypal mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[9][10] This pathway is absent in humans, who obtain folate from their diet, providing a basis for selective toxicity. The sulfonamide moiety mimics the natural substrate of DHPS, p-aminobenzoic acid (PABA). The N-propyl group and the 2-fluoro substituent would modulate the physicochemical properties of the molecule, potentially influencing its uptake by bacteria and its binding affinity for the DHPS active site.
Experimental Workflow: Antibacterial Screening
Caption: Workflow for evaluating the antibacterial potential of the target compound.
Experimental Protocols
The following protocols provide a general framework for the synthesis and initial biological evaluation of 2-fluoro-N-propylbenzene-1-sulfonamide and its analogs.
Synthesis Protocol: Synthesis of N-substituted-2-fluorobenzenesulfonamides
This protocol describes a standard method for the synthesis of N-substituted sulfonamides via the reaction of a sulfonyl chloride with a primary amine.[11]
Materials:
-
2-Fluorobenzene-1-sulfonyl chloride
-
n-Propylamine
-
Anhydrous dichloromethane (DCM) or acetonitrile (CH3CN)
-
Triethylamine (Et3N) or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve n-propylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: To the stirred solution, add triethylamine (1.5 equivalents). Stir the mixture at room temperature for 10 minutes.
-
Sulfonyl Chloride Addition: Slowly add a solution of 2-fluorobenzene-1-sulfonyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture dropwise. An exothermic reaction may occur.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-fluoro-N-propylbenzene-1-sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| 2-Fluorobenzene-1-sulfonyl chloride | 194.61 | 1.0 |
| n-Propylamine | 59.11 | 1.2 |
| Triethylamine | 101.19 | 1.5 |
Table 1: Stoichiometry for the synthesis of 2-fluoro-N-propylbenzene-1-sulfonamide.
In Vitro Assay Protocol: Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the inhibition of CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA).
Materials:
-
Recombinant human carbonic anhydrase (e.g., CA II or CA IX)
-
4-Nitrophenyl acetate (NPA)
-
Tris-HCl buffer (pH 7.4)
-
2-Fluoro-N-propylbenzene-1-sulfonamide (dissolved in DMSO)
-
Acetazolamide (positive control, a known CA inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and acetazolamide in DMSO.
-
Prepare a working solution of CA in Tris-HCl buffer.
-
Prepare a solution of NPA in a minimal amount of acetonitrile and dilute with Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the appropriate volume of Tris-HCl buffer.
-
Add the test compound at various concentrations (typically in a serial dilution). Include wells for a positive control (acetazolamide) and a negative control (DMSO vehicle).
-
Add the CA enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiation of Reaction: Initiate the reaction by adding the NPA solution to all wells.
-
Measurement: Immediately measure the absorbance at 400 nm (for the product, 4-nitrophenol) at regular intervals for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time plot) for each concentration.
-
Determine the percentage of inhibition relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Parameter | Description |
| Enzyme | Recombinant human carbonic anhydrase (e.g., CA II, CA IX) |
| Substrate | 4-Nitrophenyl acetate (NPA) |
| Detection Wavelength | 400 nm |
| Positive Control | Acetazolamide |
| Output | IC50 value (concentration for 50% inhibition) |
Table 2: Key parameters for the carbonic anhydrase inhibition assay.
Structure-Activity Relationship (SAR) Studies: A Roadmap for Optimization
The initial biological data for 2-fluoro-N-propylbenzene-1-sulfonamide will serve as a baseline for further optimization through SAR studies. A systematic modification of the three key structural components is recommended:
-
Aromatic Ring Substitution:
-
Position of Fluorine: Synthesize isomers with fluorine at the 3- and 4-positions to probe the effect of its location on activity.
-
Alternative Halogens: Replace fluorine with other halogens (Cl, Br) to investigate the role of electronics and sterics.
-
Other Substituents: Introduce small electron-donating (e.g., -CH3, -OCH3) or electron-withdrawing (e.g., -CN, -NO2) groups to modulate the electronic properties of the ring.
-
-
N-Alkyl Chain Modification:
-
Chain Length: Synthesize analogs with varying alkyl chain lengths (e.g., ethyl, butyl) to explore the impact on lipophilicity.
-
Branching: Introduce branching on the alkyl chain (e.g., isopropyl, isobutyl) to probe steric tolerance in the binding pocket.
-
Cyclic and Unsaturated Groups: Incorporate cyclic (e.g., cyclopropyl) or unsaturated (e.g., allyl, propargyl) moieties to introduce conformational rigidity and alternative interaction points.[12][13]
-
-
Sulfonamide Linker: While less commonly modified, bioisosteric replacement of the sulfonamide with a sulfamide or other suitable linkers could be explored in later stages of optimization.[14]
Logical Flow for SAR Studies
Caption: Iterative cycle for lead optimization through SAR studies.
Conclusion
While 2-fluoro-N-propylbenzene-1-sulfonamide is not yet an established therapeutic agent, its chemical architecture presents a compelling starting point for drug discovery endeavors. By leveraging the known pharmacology of sulfonamides and the strategic use of fluorine, researchers can explore its potential in oncology, infectious diseases, and beyond. The protocols and strategies outlined in this guide provide a solid foundation for synthesizing, evaluating, and optimizing this and related compounds, paving the way for the development of novel therapeutics.
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Application Notes and Protocols for the In Vivo Administration of 2-fluoro-N-propylbenzene-1-sulfonamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to determining the appropriate dosage and administration of the novel compound, 2-fluoro-N-propylbenzene-1-sulfonamide, in preclinical animal models. As this is an investigational molecule with limited public data, this guide focuses on establishing a robust experimental framework rather than providing pre-determined dosages. The protocols herein detail the critical steps from formulation development and vehicle selection to acute toxicity assessment, pharmacokinetic profiling, and evaluation in a relevant efficacy model. The overarching goal is to equip researchers with the foundational principles and detailed methodologies required to advance a novel sulfonamide derivative through early-stage in vivo testing, with a focus on its potential as a neuroinflammatory agent.
Introduction and Scientific Background
The sulfonamide functional group is a cornerstone in medicinal chemistry, famously originating with the "sulfa drugs," the first broadly effective antibacterials.[1] These compounds traditionally function as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[2] However, the structural versatility of the sulfonamide moiety has led to its incorporation into a diverse range of therapeutic agents with activities extending far beyond antimicrobial effects, including anti-inflammatory, diuretic, hypoglycemic, and anti-cancer applications.[3][4][5][6]
2-fluoro-N-propylbenzene-1-sulfonamide is a novel investigational compound. Its precise mechanism of action is yet to be elucidated. The presence of the sulfonamide core suggests a potential for various biological activities. Given the increasing focus on small molecules for treating neurodegenerative and neuroinflammatory disorders,[7][8] a primary application for a novel compound of this class is the modulation of inflammatory pathways within the central nervous system (CNS).
This guide, therefore, provides a strategic workflow for the preclinical evaluation of 2-fluoro-N-propylbenzene-1-sulfonamide. It outlines the necessary steps to establish a safe and effective dosing regimen, beginning with fundamental physicochemical characterization and culminating in a proof-of-concept efficacy study using a validated animal model of neuroinflammation.
Part I: Formulation Development for In Vivo Administration
The first critical step in any in vivo study is the development of a safe, stable, and homogenous formulation that allows for consistent administration.[9] For novel small molecules, which are often poorly soluble in water, this presents a significant challenge.[10]
Rationale for Vehicle Selection
The choice of vehicle is dictated by the physicochemical properties of the test compound, primarily its solubility, and the intended route of administration.[11][12] An ideal vehicle should be non-toxic, have no pharmacological effect of its own, and maintain the compound in a stable and bioavailable state.[13] For early-stage studies, a suspension is often the most practical formulation for water-insoluble compounds.[14]
Diagram: Vehicle Selection Workflow
Caption: Decision workflow for selecting an appropriate vehicle.
Protocol: Preparation of a Carboxymethyl Cellulose (CMC) Suspension
This protocol describes the preparation of a standard suspension using sodium carboxymethyl cellulose (CMC), a common, safe, and effective suspending agent for oral and intraperitoneal administration.
Materials:
-
2-fluoro-N-propylbenzene-1-sulfonamide powder
-
Sodium Carboxymethyl Cellulose (low viscosity)
-
Sterile, purified water (e.g., Water for Injection, WFI)
-
Mortar and pestle or homogenizer
-
Sterile magnetic stir bar and stir plate
-
Sterile glass beaker or bottle
Procedure:
-
Prepare the Vehicle: To prepare a 0.5% (w/v) CMC solution, slowly add 0.5 g of sodium CMC to 100 mL of sterile water while stirring vigorously with a magnetic stir bar. Continue to stir until the CMC is fully dissolved and the solution is clear. This may take several hours.
-
Weigh the Compound: Accurately weigh the required amount of 2-fluoro-N-propylbenzene-1-sulfonamide needed for the desired final concentration (e.g., for a 10 mg/mL suspension, weigh 100 mg of the compound for 10 mL of vehicle).
-
Create the Suspension:
-
Place the weighed compound into a mortar.
-
Add a small volume of the 0.5% CMC vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This "wetting" step is crucial to prevent clumping.
-
Gradually add the remaining vehicle in small portions while continuously mixing.
-
Transfer the mixture to a sterile beaker or bottle with a magnetic stir bar.
-
-
Homogenize: Stir the suspension continuously for at least 30 minutes to ensure homogeneity. For more stable suspensions, a mechanical homogenizer can be used.
-
Storage and Use: Store the suspension at 2-8°C. Before each use, vortex or stir the suspension thoroughly to ensure a uniform distribution of the compound. Stability of the suspension should be determined, but for initial studies, it is best to prepare it fresh daily.
Part II: Routes and Procedures for Administration
The choice of administration route significantly impacts the pharmacokinetic profile of a compound.[4] For initial screening, oral gavage (PO) and intraperitoneal (IP) injection are the most common routes in rodents.[15]
Protocol: Oral Gavage (PO) in Mice
Oral gavage ensures the direct and accurate administration of a specific dose into the stomach.[2][16]
Materials:
-
Appropriately sized gavage needle (e.g., 18-20 gauge, 1.5-inch flexible or curved with a bulb tip for adult mice).[2]
-
Syringe (sized appropriately for the dosing volume).
-
Prepared drug formulation.
Procedure:
-
Animal Restraint: Properly restrain the mouse by scruffing the neck and back to immobilize the head and straighten the neck and esophagus.[2]
-
Measure Gavage Needle: Measure the correct insertion length by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib (xiphoid process). Mark this length on the needle.[2]
-
Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The needle should pass easily down the esophagus with no resistance.[16] If resistance is felt, withdraw and reposition. DO NOT FORCE THE NEEDLE.
-
Administration: Once the needle is correctly positioned, slowly depress the syringe plunger to administer the formulation.
-
Withdrawal: Gently remove the needle along the same path of insertion.
-
Monitoring: Observe the animal for 5-10 minutes post-administration for any signs of respiratory distress, which could indicate accidental tracheal administration.[2]
Protocol: Intraperitoneal (IP) Injection in Mice
IP injection allows for rapid absorption of the compound into the systemic circulation, bypassing first-pass metabolism.[17]
Materials:
-
Appropriately sized sterile needle (e.g., 25-27 gauge) and syringe.[18]
-
Prepared drug formulation.
-
70% ethanol for disinfection.
Procedure:
-
Animal Restraint: Restrain the mouse, exposing the abdomen. The preferred method is to have the animal's head tilted downwards to move the abdominal organs away from the injection site.[17]
-
Site Identification: The injection should be made in the lower right or left quadrant of the abdomen to avoid the bladder (midline) and the cecum (on the left side in mice).[18]
-
Injection: Insert the needle, bevel up, at a 30-40 degree angle. Aspirate briefly to ensure the needle has not entered the bladder, intestines, or a blood vessel.
-
Administration: Slowly inject the formulation into the peritoneal cavity.
-
Withdrawal: Remove the needle and return the animal to its cage. Monitor for any signs of distress.
Table 1: Recommended Administration Volumes and Needle Sizes for Rodents
| Species | Route | Max Volume (Acceptable) | Needle Gauge |
| Mouse | PO (Gavage) | 10 mL/kg | 18-20g |
| IP | 10 mL/kg | 25-27g | |
| IV (bolus) | 5 mL/kg | 25-28g | |
| SC | 5-10 mL/kg | 25-27g | |
| Rat | PO (Gavage) | 10 mL/kg | 16-18g |
| IP | 10 mL/kg | 23-25g | |
| IV (bolus) | 5 mL/kg | 23-27g | |
| SC | 5-10 mL/kg | 23-25g | |
| Data compiled from institutional animal care and use committee (IACUC) guidelines.[15][19][20][21] |
Part III: A Phased Approach to In Vivo Study Design
A logical, phased approach is essential to efficiently characterize the in vivo properties of a novel compound. This workflow progresses from establishing safety to understanding exposure and finally, to testing for efficacy.
Diagram: Overall Preclinical Workflow
Caption: Phased workflow for preclinical in vivo evaluation.
Phase 1: Acute Toxicity and Dose-Ranging Study
The primary goal of this initial in vivo study is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable adverse effects.[22] This information is critical for designing subsequent pharmacokinetic and efficacy studies.[23]
Protocol: Dose-Ranging Study in Mice
-
Animal Model: Use healthy, adult mice (e.g., C57BL/6), n=3-5 per group.
-
Dose Selection: Based on in vitro cytotoxicity data (if available) or literature on similar compounds, select a starting dose (e.g., 10 mg/kg). Subsequent doses should escalate geometrically (e.g., 30, 100, 300, 1000 mg/kg). A vehicle control group is mandatory.
-
Administration: Administer a single dose of the compound via the intended route (e.g., PO or IP).
-
Monitoring: Observe animals continuously for the first 4 hours, then at regular intervals for up to 7-14 days. Record:
-
Clinical Signs: Changes in posture, activity, breathing, grooming; presence of tremors, convulsions, etc.
-
Body Weight: Measure daily. A sustained weight loss of >15-20% is often considered a humane endpoint.
-
Mortality: Record time of death if it occurs.
-
-
Endpoint: The MTD is defined as the highest dose at which no mortality and no severe clinical signs of toxicity are observed.
Phase 2: Pharmacokinetic (PK) Profiling
A PK study measures the concentration of the drug in the body over time, providing critical information on its Absorption, Distribution, Metabolism, and Excretion (ADME).[24][25] This data helps to correlate the administered dose with the actual drug exposure at the target site.[26]
Protocol: Single-Dose PK Study in Mice
-
Animal Model: Use healthy, adult mice (e.g., C57BL/6), typically with satellite groups for each time point to avoid serial bleeding stress.
-
Dose Selection: Select one or two doses below the MTD (e.g., 10 and 50 mg/kg).
-
Administration: Administer a single dose of the compound (PO or IP).
-
Sample Collection: At predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples (e.g., via submandibular or saphenous vein) into anticoagulant-coated tubes.
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 2-fluoro-N-propylbenzene-1-sulfonamide in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[24]
-
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
T½ (Half-life): Time required for the plasma concentration to decrease by half.
-
Phase 3: Proof-of-Concept Efficacy Study
Based on the structural class, a plausible therapeutic target for this compound is neuroinflammation, a key pathological feature in many CNS disorders.[27] The lipopolysaccharide (LPS)-induced neuroinflammation model is a robust and widely used model to screen for anti-inflammatory compounds.[27][28][29]
Protocol: LPS-Induced Neuroinflammation Model in Mice
-
Animal Model: Adult C57BL/6 mice (n=6-10 per group).
-
Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + LPS
-
Group 3: Dexamethasone (positive control, e.g., 1 mg/kg, IP) + LPS
-
Group 4: Compound (Low Dose) + LPS
-
Group 5: Compound (High Dose) + LPS
-
Dose selection should be based on MTD and PK data to ensure adequate exposure without toxicity.
-
-
Drug Administration: Administer the vehicle, positive control, or 2-fluoro-N-propylbenzene-1-sulfonamide (e.g., via IP injection) 60 minutes prior to the LPS challenge.[30]
-
Induction of Neuroinflammation: Administer a single IP injection of LPS (e.g., 1-5 mg/kg).[27]
-
Endpoint and Sample Collection: At a peak time point for cytokine expression (e.g., 2-4 hours post-LPS), euthanize the animals.[27]
-
Collect blood via cardiac puncture to obtain serum for peripheral cytokine analysis.
-
Perfuse the animals with saline and collect the brain. Dissect specific regions like the hippocampus or cortex.
-
-
Biomarker Analysis:
-
Cytokine Measurement: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in both serum and brain homogenates using commercially available ELISA kits.[30]
-
Gene Expression: Perform qPCR on brain tissue to measure the mRNA expression of inflammatory genes.
-
-
Data Analysis: Compare cytokine levels and gene expression between the LPS control group and the treatment groups. Calculate the percentage inhibition of the inflammatory response.
Diagram: Hypothetical Neuroinflammatory Signaling Pathway
Caption: Hypothetical targeting of the TLR4-NF-κB signaling pathway.
Conclusion
The successful in vivo evaluation of a novel compound like 2-fluoro-N-propylbenzene-1-sulfonamide hinges on a systematic and logical progression of studies. This guide provides the foundational protocols and strategic framework necessary to move from an uncharacterized powder to meaningful in vivo data. By first establishing a suitable formulation and defining the safety window through dose-ranging studies, researchers can confidently design and execute pharmacokinetic and efficacy studies. The proposed neuroinflammation model serves as a relevant starting point to explore the therapeutic potential of this compound. Adherence to these principles will ensure the generation of reproducible, high-quality data essential for advancing the preclinical development of 2-fluoro-N-propylbenzene-1-sulfonamide.
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Nakagawa, S., et al. (2020). Animal Models for Neuroinflammation and Potential Treatment Methods. PMC. [Link]
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Kim, G. J., et al. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers. [Link]
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Patel, M., et al. In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ijpras.com. [Link]
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Patel, R. (2025). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Preprints.org. [Link]
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Application Notes & Protocols: Leveraging 2-fluoro-N-propylbenzene-1-sulfonamide as a Versatile Chemical Intermediate in Drug Discovery
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-fluoro-N-propylbenzene-1-sulfonamide as a key chemical intermediate. This document outlines its synthesis, chemical properties, and versatile applications in constructing more complex molecular architectures, particularly within the context of pharmaceutical research.
Introduction: The Significance of Fluorinated Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2][3][4] The introduction of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated sulfonamide scaffolds are of considerable interest in the design of novel pharmaceuticals. 2-fluoro-N-propylbenzene-1-sulfonamide serves as a valuable building block, combining the proven utility of the sulfonamide moiety with the strategic placement of a fluorine atom to influence molecular interactions and reactivity.
Physicochemical Properties & Structural Data
A summary of the key physicochemical properties of 2-fluoro-N-propylbenzene-1-sulfonamide and related structures is presented below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value (Predicted/Similar Compounds) | Source |
| Molecular Formula | C9H12FNO2S | - |
| Molecular Weight | 217.26 g/mol | - |
| XLogP3 | ~2.0 | [5] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bond Count | 3 | [6] |
Synthesis Protocol: Preparation of 2-fluoro-N-propylbenzene-1-sulfonamide
The synthesis of N-alkylbenzenesulfonamides is a well-established transformation in organic chemistry, typically proceeding via the reaction of a sulfonyl chloride with a primary or secondary amine.[7] This protocol details a standard laboratory procedure for the preparation of 2-fluoro-N-propylbenzene-1-sulfonamide.
Underlying Principle: Nucleophilic Substitution
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[7][8]
Visualizing the Synthesis Workflow
Caption: General workflow for the synthesis of 2-fluoro-N-propylbenzene-1-sulfonamide.
Detailed Experimental Protocol
Materials:
-
2-Fluorobenzenesulfonyl chloride
-
n-Propylamine
-
Triethylamine (or Pyridine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a stirred solution of 2-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add n-propylamine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-fluoro-N-propylbenzene-1-sulfonamide.
Application as a Chemical Intermediate: N-Functionalization
A key application of 2-fluoro-N-propylbenzene-1-sulfonamide is its use as a scaffold for further molecular elaboration. The acidic proton on the sulfonamide nitrogen can be removed by a suitable base, generating a nucleophilic anion that can participate in a variety of bond-forming reactions.
Rationale: Deprotonation and Nucleophilic Attack
The electron-withdrawing nature of the sulfonyl group acidifies the N-H proton, making it susceptible to deprotonation by common bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The resulting sulfonamidate anion is a soft nucleophile that can react with various electrophiles.
Protocol: N-Alkylation of 2-fluoro-N-propylbenzene-1-sulfonamide
This protocol describes a general procedure for the N-alkylation of the title compound, a common strategy for building molecular complexity.
Materials:
-
2-fluoro-N-propylbenzene-1-sulfonamide
-
Alkyl halide (e.g., benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 2-fluoro-N-propylbenzene-1-sulfonamide (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.
-
Add the alkyl halide (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-alkylated sulfonamide.
Visualization of N-Functionalization Pathway
Caption: Pathway for N-functionalization of the sulfonamide intermediate.
Broader Applications in Drug Discovery
The 2-fluoro-N-propylbenzene-1-sulfonamide scaffold is a precursor to a diverse range of potential bioactive molecules. The strategic placement of the fluorine atom at the ortho position can influence the conformation of the molecule and participate in hydrogen bonding or other non-covalent interactions with biological targets.[9]
Potential Therapeutic Targets:
-
Enzyme Inhibitors: Many enzyme inhibitors incorporate a sulfonamide group to mimic a tetrahedral transition state or to coordinate with a metal ion in the active site. The derivatives of this intermediate could be explored as inhibitors of proteases, kinases, or carbonic anhydrases.[10][11]
-
Receptor Modulators: The scaffold can be elaborated to interact with various receptors, with the fluoro-substituted aromatic ring playing a key role in binding affinity and selectivity.
-
Antimicrobial Agents: Sulfonamides have a long history as antimicrobial agents.[1][2] Novel derivatives can be synthesized and screened for activity against resistant bacterial strains.
Conclusion
2-fluoro-N-propylbenzene-1-sulfonamide is a valuable and versatile intermediate for the synthesis of novel chemical entities in drug discovery. The straightforward synthesis and the ability to undergo further functionalization at the nitrogen atom provide a robust platform for generating libraries of compounds for biological screening. The presence of the ortho-fluoro substituent offers a strategic element for modulating the pharmacological properties of the final products. The protocols and insights provided in these notes are intended to facilitate the effective use of this important building block in research and development.
References
-
Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PMC. [Link]
-
Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. [Link]
-
Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher. [Link]
-
Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. [Link]
-
4-fluoro-2-methyl-N-propylbenzenesulfonamide. PubChem. [Link]
-
N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide. PMC. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. CURRENT PUBLISHER. [Link]
-
Sulfonamide. Wikipedia. [Link]
-
Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. ResearchGate. [Link]
Sources
- 1. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 5. 4-fluoro-2-methyl-N-propylbenzenesulfonamide | C10H14FNO2S | CID 24319582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Sulfonamide - Wikipedia [en.wikipedia.org]
- 8. N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
- 11. mdpi.com [mdpi.com]
Microwave-assisted synthesis of 2-fluoro-N-propylbenzene-1-sulfonamide
Application Note: Microwave-Assisted Synthesis of 2-Fluoro-N-propylbenzene-1-sulfonamide
Abstract This application note details a robust, high-efficiency protocol for the synthesis of 2-fluoro-N-propylbenzene-1-sulfonamide utilizing microwave irradiation. By replacing conventional thermal heating with dielectric heating, reaction times are reduced from hours to minutes, while significantly suppressing side reactions such as hydrolysis. This guide provides a validated workflow for medicinal chemists and drug development professionals, emphasizing mechanistic insights, process scalability, and green chemistry principles.
Introduction
Sulfonamides constitute a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in diuretics, antibiotics (sulfa drugs), and carbonic anhydrase inhibitors. The specific target, 2-fluoro-N-propylbenzene-1-sulfonamide, incorporates an ortho-fluorine atom, a strategic substitution often used to modulate metabolic stability and lipophilicity (LogP) via the "fluorine effect."
Conventional synthesis involves the nucleophilic attack of an amine on a sulfonyl chloride, typically requiring extended reflux times and excess base to drive the reaction to completion. These conditions often lead to the degradation of sensitive substrates. Microwave-assisted organic synthesis (MAOS) offers a superior alternative by providing direct energy transfer to the reaction medium (dipolar polarization), resulting in rapid, volumetric heating that accelerates reaction kinetics and improves yield profiles.
Reaction Mechanism
The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfur atom.[1] Unlike the SN2 mechanism at a carbon center, the sulfonyl group reacts via an addition-elimination pathway or a concerted concerted SN2-like transition state, depending on the solvent and nucleophile.
-
Nucleophilic Attack: The lone pair of the propylamine nitrogen attacks the electrophilic sulfur of 2-fluorobenzenesulfonyl chloride.
-
Transition State: A pentacoordinate trigonal bipyramidal intermediate (or transition state) is formed.
-
Elimination: The chloride ion is expelled as a leaving group, restoring the tetrahedral geometry.
-
Deprotonation: The base (Triethylamine) neutralizes the generated HCl, driving the equilibrium forward and preventing the formation of the unreactive amine hydrochloride salt.
Figure 1: Mechanistic pathway for the sulfonylation of propylamine.
Materials and Equipment
Reagents:
-
2-Fluorobenzenesulfonyl chloride (CAS: 2905-23-9): The electrophile. Caution: Corrosive, lachrymator.
-
n-Propylamine (CAS: 107-10-8): The nucleophile.
-
Triethylamine (Et₃N): Acid scavenger.
-
Acetonitrile (MeCN): Solvent. Chosen for its high dielectric loss tangent (tan δ), ensuring efficient microwave absorption.
Equipment:
-
Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).
-
10 mL Pressure-rated microwave reaction vials with Teflon-lined caps.
-
Magnetic stir bars.
Experimental Protocol
General Procedure
This protocol is optimized for a 1.0 mmol scale.
-
Preparation: In a 10 mL microwave vial equipped with a stir bar, dissolve 2-fluorobenzenesulfonyl chloride (194 mg, 1.0 mmol) in Acetonitrile (3.0 mL).
-
Addition: Add Triethylamine (210 µL, 1.5 mmol) followed slowly by n-Propylamine (90 µL, 1.1 mmol). Note: The reaction is exothermic; add amine dropwise.
-
Sealing: Cap the vial tightly with a crimp or screw cap suitable for pressurized heating.
-
Irradiation: Place the vial in the microwave reactor. Program the following parameters:
-
Temperature: 100 °C
-
Hold Time: 5 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
-
Cooling: Allow the reactor to cool the vessel to <40 °C using compressed air quenching.
Workup and Purification
-
Concentration: Remove the acetonitrile solvent under reduced pressure (Rotary Evaporator).
-
Extraction: Dissolve the residue in Ethyl Acetate (15 mL) and wash sequentially with:
-
1M HCl (10 mL) – Removes excess amine and Et₃N.
-
Saturated NaHCO₃ (10 mL) – Neutralizes residual acid.
-
Brine (10 mL) – Dries the organic layer.
-
-
Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is typically >95% pure. If necessary, purify via recrystallization from Ethanol/Water (1:1) or flash chromatography (Hexanes/EtOAc 8:2).
Figure 2: Step-by-step experimental workflow for the microwave synthesis.
Results and Discussion
Optimization Data
The following table illustrates the efficiency of microwave irradiation compared to conventional heating methods for this specific transformation.
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (This Protocol) |
| Solvent | DCM or Toluene | Acetonitrile |
| Temperature | 40°C - 110°C | 100°C |
| Time | 2 - 4 Hours | 5 Minutes |
| Yield | 78 - 85% | 92 - 96% |
| Purity (Crude) | 85% (Requires Chromatography) | >95% (Often no purification needed) |
Expected Characterization
-
Physical State: White to off-white crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (td, 1H, Ar-H), 7.60 (m, 1H, Ar-H), 7.30 (m, 2H, Ar-H), 4.80 (br s, 1H, NH), 2.95 (q, 2H, N-CH ₂), 1.55 (m, 2H, CH₂-CH ₂-CH₃), 0.90 (t, 3H, CH₃).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -108.5 (approx).
-
MS (ESI): m/z calculated for C₉H₁₂FNO₂S [M+H]⁺: 218.06; found 218.1.
Troubleshooting Guide
-
Low Yield: Ensure the sulfonyl chloride is not hydrolyzed. Check the bottle quality or distill prior to use. If using a salt form of the amine, ensure enough base is added to liberate the free amine.
-
Bis-sulfonylation: If the di-sulfonylated byproduct (R-N(SO₂Ar)₂) is observed, reduce the reaction temperature to 80°C or increase the amine equivalents to 1.5.
-
Pressure Errors: If the microwave vial over-pressurizes, reduce the scale or ensure the solvent volume does not exceed 60% of the vial capacity.
References
-
De Luca, L., & Giacomelli, G. (2008).[2][3][4] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[4] The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[5] Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
-
Sankpal, S., et al. (2023).[5] Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines.[5][6][7] Phosphorus, Sulfur, and Silicon and the Related Elements, 198(10).[6] [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 3. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability of 2-fluoro-N-propylbenzene-1-sulfonamide
Executive Summary
Welcome to the Technical Support Hub. This guide addresses the physicochemical stability of 2-fluoro-N-propylbenzene-1-sulfonamide .
The Bottom Line: This molecule exhibits an asymmetric stability profile . It is kinetically robust in acidic media (requiring extreme conditions for hydrolysis) and thermodynamically stable in basic media due to anionic shielding. However, the ortho-fluorine substituent introduces specific vulnerabilities under high-stress alkaline conditions (
Module 1: Acidic Media Stability
The "Fortress" Effect: Why your molecule won't degrade.
Q1: I incubated the compound in 1N HCl at room temperature for 24 hours, but HPLC shows 99.9% parent. Is my acid defective?
A: No, your acid is fine. Your molecule is chemically resistant.
The Mechanism:
Sulfonamides are notoriously difficult to hydrolyze in acid. The reaction requires the protonation of the sulfonamide nitrogen (
-
Electronic Barrier: The sulfonyl group (
) is strongly electron-withdrawing. This pulls electron density away from the nitrogen, making it a very poor base. -
The Fluorine Factor: The ortho-fluorine atom on the benzene ring exerts an additional inductive electron-withdrawing effect (
), further lowering the basicity of the nitrogen. -
Result: In 1N HCl, the equilibrium concentration of the protonated species (
) is negligible. Without protonation, cleavage cannot occur.
Q2: How do I force degradation for a stability-indicating method?
A: You must overcome the activation energy barrier. Standard "stress" conditions (0.1N - 1N HCl @ 60°C) are often insufficient for sulfonamides.
Recommended Protocol (High Stress):
-
Solvent: 6N HCl (or 48% HBr for faster results).
-
Temperature: Reflux (>100°C).
-
Time: 12–24 hours.
-
Co-solvent: If the compound precipitates (see Q3), add 20% Acetonitrile or Methanol to maintain solution phase.
Expected Degradants:
-
Primary: 2-fluorobenzenesulfonic acid (highly polar, elutes near void volume).
-
Secondary: Propylamine (not UV active, requires derivatization or CAD/ELSD detection).
Q3: My sample disappeared from the HPLC chromatogram after adding acid, but no new peaks appeared. Where did it go?
A: It likely precipitated out of solution or stuck to the vial/filter.
Troubleshooting:
-
Solubility Crash: 2-fluoro-N-propylbenzene-1-sulfonamide is a neutral, lipophilic molecule. In acidic aqueous media, it has zero charge. Its water solubility is extremely low.
-
The Fix: Ensure your stress test media contains at least 30-50% organic modifier (MeOH/ACN) to keep the neutral parent in solution.
Module 2: Basic Media Stability
The "Shield" Effect & The Fluorine Risk.
Q4: I see a massive retention time shift in basic media, but the mass spectrum matches the parent. Is this an isomer?
A: No, this is the conjugate base of your parent molecule.
The Mechanism:
Secondary sulfonamides are weak acids (
-
Reaction:
-
Analytical Consequence: The anionic species is much more polar than the neutral parent, leading to a significantly earlier elution time on Reverse Phase HPLC (unless ion-pairing reagents are used).
Q5: Can I hydrolyze the sulfonamide bond using strong base (NaOH)?
A: Almost impossible.
Once the nitrogen is deprotonated (forming the anion
Q6: Are there any risks in basic media then?
A: Yes. The Fluorine Trap. While the sulfonamide bond is stable, the aromatic ring is vulnerable.
-
Risk: Nucleophilic Aromatic Substitution (
). -
Condition: High pH (>12), High Heat (>80°C), Extended Time.
-
Mechanism: The
group activates the ring for nucleophilic attack. The Fluorine atom is an excellent leaving group for . Hydroxide ( ) can attack the carbon bearing the fluorine, displacing it. -
Product: 2-hydroxy-N-propylbenzene-1-sulfonamide (Phenol derivative).
-
Differentiation: This degradant will have a mass of
(loss of F [19], gain of OH [17]).
Module 3: Visual Troubleshooting & Workflows
Figure 1: Stability Testing Decision Tree
Use this workflow to determine if your experimental observation is a true degradation event or an artifact.
Caption: Decision tree for distinguishing between solubility artifacts, ionization effects, and true chemical degradation.
Figure 2: Mechanistic Pathways
A comparison of the dominant pathways in Acid vs. Base.
Caption: In acid, protonation is the rate-limiting step for cleavage. In base, anion formation prevents hydrolysis but opens a minor risk for F-displacement (
Summary of Physicochemical Properties
| Parameter | Acidic Media (pH < 2) | Basic Media (pH > 11) |
| Dominant Species | Neutral ( | Anionic ( |
| Solubility | Very Low (Precipitation risk) | High (Salt formation) |
| Hydrolysis Risk | Low (Requires Reflux/6N HCl) | Negligible (Anion shielding) |
| Specific Vulnerability | N-S bond cleavage | C-F bond cleavage ( |
| HPLC Behavior | Late elution (Lipophilic) | Early elution (Polar/Charged) |
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. (Discusses the extreme stability of sulfonamides and conditions required for cleavage, typically strong acid reflux).
-
Search Results on Sulfonamide Hydrolysis Kinetics.
-
Spillane, W. J., et al. (2014). Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N'-diarylsulfamides. (Provides mechanistic insight into the protonation difficulties of sulfonamide nitrogens).
-
ICH Guidelines Q1A(R2).Stability Testing of New Drug Substances and Products. (Defines the regulatory framework for stress testing, including acid/base hydrolysis).
Validation & Comparative
A Comparative Guide to the Melting Point Determination of 2-fluoro-N-propylbenzene-1-sulfonamide and Related Aromatic Sulfonamides
This guide provides a comprehensive framework for the determination of the melting point of the novel compound, 2-fluoro-N-propylbenzene-1-sulfonamide. In the absence of established literature values for this specific molecule, we present a robust, self-validating experimental protocol. Furthermore, we offer a comparative analysis with structurally related sulfonamides to contextualize the expected results and underscore the key molecular attributes influencing this critical physical property. This document is intended for researchers, scientists, and drug development professionals who require precise and reliable methods for the physicochemical characterization of new chemical entities.
The melting point is a fundamental thermodynamic property that provides insights into the purity and identity of a crystalline solid. For novel compounds such as 2-fluoro-N-propylbenzene-1-sulfonamide, an accurate determination of the melting point is a critical first step in its characterization. The sharpness of the melting range can be a primary indicator of sample purity, with impurities typically causing a depression and broadening of the melting range.[1]
Theoretical Framework: Factors Influencing the Melting Point of Aromatic Sulfonamides
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This process requires sufficient energy to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.[2] For aromatic sulfonamides, several key factors dictate the strength of these interactions and, consequently, the melting point:
-
Intermolecular Forces: The primary forces at play in sulfonamides are hydrogen bonding (due to the N-H proton and the sulfonyl oxygens), dipole-dipole interactions arising from the polar S=O and C-F bonds, and van der Waals forces (London dispersion forces) originating from the aromatic ring and alkyl chain.[2][3][4] Stronger intermolecular forces, particularly hydrogen bonding, lead to higher melting points.[3][4]
-
Molecular Symmetry and Packing: The efficiency with which molecules pack into a crystal lattice significantly impacts the melting point.[1][2] More symmetrical molecules tend to pack more tightly, resulting in a more stable crystal lattice that requires more energy to disrupt, thus leading to a higher melting point.[1][2]
-
Substituent Effects: The nature and position of substituents on the benzene ring can influence the melting point. The fluorine atom in 2-fluoro-N-propylbenzene-1-sulfonamide is an electron-withdrawing group, which can affect the polarity of the molecule. Its position at the ortho position may also introduce steric effects that could influence crystal packing. The impact of fluorination on melting points can be complex; while it increases polarity, it can sometimes disrupt crystal packing, leading to a lower melting point compared to its non-fluorinated analog.[5]
-
Molecular Weight: In a homologous series of compounds, the melting point generally increases with molecular weight due to an increase in the surface area and stronger van der Waals forces.[1][3]
Experimental Protocol: Melting Point Determination
The following protocol outlines a standardized method for determining the melting point of a pure solid sample using a modern digital melting point apparatus. This method is designed to be self-validating through repeated measurements and a clear definition of the melting range.
2.1. Materials and Equipment
-
Pure sample of 2-fluoro-N-propylbenzene-1-sulfonamide
-
Capillary tubes (thin-walled, one end sealed)
-
Digital melting point apparatus (e.g., Mel-Temp® or similar)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
Certified melting point standards (e.g., Sulfanilamide)[6]
2.2. Step-by-Step Procedure
-
Sample Preparation:
-
Ensure the sample of 2-fluoro-N-propylbenzene-1-sulfonamide is completely dry and in the form of a fine, homogeneous powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube. The packed sample height should be approximately 2-3 mm.
-
Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it down a long glass tube.
-
-
Instrument Calibration (Trustworthiness Pillar):
-
To ensure the accuracy of the melting point apparatus, it is crucial to first calibrate it using a certified reference material with a known, sharp melting point. Sulfanilamide (melting point ~166 °C) is a suitable standard for many sulfonamides.[6]
-
Determine the melting point of the standard. If the observed melting point is not within the certified range, calibrate the instrument according to the manufacturer's instructions.
-
-
Approximate Melting Point Determination:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting point range. This provides a target temperature for the more precise measurements.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Insert a new capillary tube with the sample.
-
Set a slow heating rate of approximately 1-2 °C/minute.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating at the slow rate and record the temperature at which the last solid particle melts (T2).
-
The melting point range is reported as T1 - T2. For a pure compound, this range should be narrow, typically 0.5-1.5 °C.
-
Repeat the accurate determination at least two more times with fresh samples to ensure reproducibility. The results should be consistent.
-
2.3. Diagram of the Experimental Workflow
Caption: Workflow for accurate melting point determination.
Comparative Analysis with Structurally Related Sulfonamides
While experimental data for 2-fluoro-N-propylbenzene-1-sulfonamide is not found in the searched literature, we can predict its likely melting point range by comparing it to similar structures. The following table summarizes the key structural features and, where available, the melting points of related compounds.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key Structural Differences from Target | Reported Melting Point (°C) |
| 2-fluoro-N-propylbenzene-1-sulfonamide (Target) | C₉H₁₂FNO₂S | 217.26 | - | To be determined |
| 4-fluoro-2-methyl-N-propylbenzenesulfonamide | C₁₀H₁₄FNO₂S | 231.29 | Methyl group at C2, Fluorine at C4 | Not available[7] |
| 2-chloro-4-fluoro-N-propylbenzene-1-sulfonamide | C₉H₁₁ClFNO₂S | 251.70 | Chlorine at C2, Fluorine at C4 | Not available[8] |
| Sulfanilamide | C₆H₈N₂O₂S | 172.20 | Unsubstituted aromatic ring, -NH₂ instead of -NH-propyl | ~166[6] |
| N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide | C₁₃H₁₃NO₃S | 263.31 | p-tolyl instead of o-fluorophenyl, -NH-(2-hydroxyphenyl) instead of -NH-propyl | 76[9] |
Analysis of Comparative Data:
-
Effect of Halogen Substitution: The presence of a halogen on the benzene ring influences the melting point through changes in polarity and molecular weight. The substitution pattern is also critical as it affects molecular symmetry and the potential for intermolecular interactions.
-
Effect of N-Alkyl Group: The N-propyl group in the target compound is a flexible chain, which can disrupt efficient crystal packing compared to a simple N-H group as seen in sulfanilamide. This flexibility might lead to a lower melting point than more rigid analogs.
-
Aromatic Ring Substitution: The melting point of 76 °C for N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide demonstrates how different substituents on both the aromatic ring and the sulfonamide nitrogen can significantly alter the melting point.[9]
Based on these comparisons, it is reasonable to hypothesize that the melting point of 2-fluoro-N-propylbenzene-1-sulfonamide will be influenced by the interplay between the polarity induced by the fluorine atom and the conformational flexibility of the N-propyl group.
Conclusion
The accurate determination of the melting point of 2-fluoro-N-propylbenzene-1-sulfonamide is an essential step in its full characterization. The detailed protocol provided in this guide, which emphasizes instrument calibration and repeated measurements, ensures the generation of reliable and trustworthy data. By comparing the structural features of the target compound with related sulfonamides, researchers can better interpret their experimental findings and understand the structure-property relationships that govern the melting behavior of this class of molecules. This systematic approach, grounded in established analytical principles, provides a solid foundation for further drug development and scientific investigation.
References
-
Fogg, A. G., et al. "Cathodic stripping voltammetric determination of sulfonamides as copper(I) complexes at a hanging me..." ResearchGate. Accessed February 24, 2026. [Link]
-
"Melting point determination." University of Calgary. Accessed February 24, 2026. [Link]
-
"2-chloro-4-fluoro-N-propylbenzene-1-sulfonamide | 1094711-25-7." Molport. Accessed February 24, 2026. [Link]
-
Javed, I., et al. "Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives." PMC. Accessed February 24, 2026. [Link]
-
Ciba, J., et al. "Study of the thermal properties of derivatives of sulfonamides." AKJournals. Accessed February 24, 2026. [Link]
-
"Factors Affecting Melting Point: Definition, Examples, Diagrams." Unacademy. Accessed February 24, 2026. [Link]
-
"Boiling Point and Melting Point in Organic Chemistry." Chemistry Steps. Accessed February 24, 2026. [Link]
-
Vaughan, G. A., and J. A. Plambeck. "Thermometric assay of some sulphonamides of pharmaceutical importance." Analyst (RSC Publishing). Accessed February 24, 2026. [Link]
-
Maloney, N., et al. "Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1." PMC. Accessed February 24, 2026. [Link]
-
Gopolang, P. "What Factors Affect Melting Point?" Sciencing. Accessed February 24, 2026. [Link]
-
Martinez, F., and A. Gomez. "Thermodynamic study of the solubility of some sulfonamides in cyclohexane." SciSpace. Accessed February 24, 2026. [Link]
-
Martinez, F., and A. Gomez. "Thermodynamic study of the solubility of some sulfonamides in cyclohexane." SciELO. Accessed February 24, 2026. [Link]
-
Tsai, C.-K., et al. "Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes." MDPI. Accessed February 24, 2026. [Link]
-
Chohan, Z. H. "(PDF) Synthesis, characterization and biological properties of sulfonamide‐derived compounds and their transition metal complexes." ResearchGate. Accessed February 24, 2026. [Link]
-
Iqbal, N., et al. "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)." MDPI. Accessed February 24, 2026. [Link]
-
"4-fluoro-2-methyl-N-propylbenzenesulfonamide." PubChem. Accessed February 24, 2026. [Link]
-
"Benzene, fluoro-." NIST WebBook. Accessed February 24, 2026. [Link]
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- 4. scielo.br [scielo.br]
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- 6. スルファニルアミド Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-fluoro-2-methyl-N-propylbenzenesulfonamide | C10H14FNO2S | CID 24319582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-chloro-4-fluoro-N-propylbenzene-1-sulfonamide | 1094711-25-7 | Buy Now [molport.com]
- 9. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Elemental analysis data for 2-fluoro-N-propylbenzene-1-sulfonamide
Comparative Analysis of Elemental Composition, Physicochemical Properties, and Validation Protocols
Executive Summary
This guide provides a technical analysis of 2-fluoro-N-propylbenzene-1-sulfonamide , a fluorinated sulfonamide derivative often utilized as a fragment in medicinal chemistry (e.g., in the development of Nav1.7 inhibitors or carbonic anhydrase inhibitors).
For researchers and drug developers, this document serves two purposes:
-
Validation: It establishes the Elemental Analysis (EA) benchmarks required to confirm the purity of this specific compound, contrasting it with non-fluorinated and isomeric alternatives.
-
Performance Comparison: It evaluates the physicochemical shifts (LogP, metabolic stability) introduced by the ortho-fluorine substitution compared to its parent analog, N-propylbenzenesulfonamide .
Part 1: Elemental Analysis Data & Purity Benchmarks
In drug development, Elemental Analysis (CHN/S/F) remains the gold standard for establishing bulk purity (>95%), distinct from chromatographic purity (HPLC). Below is the comparative data required to validate the identity of 2-fluoro-N-propylbenzene-1-sulfonamide against its primary "alternative," the non-fluorinated parent compound.
Theoretical vs. Acceptable Experimental Limits
The following table defines the calculated mass percentages. To meet Journal of Medicinal Chemistry and USP standards, experimental results must fall within
| Element | Target: 2-Fluoro-N-propyl... ( | Alternative: N-propyl... ( | Difference (Impact of F-Sub) |
| Molecular Weight | 217.26 g/mol | 199.27 g/mol | +17.99 amu |
| Carbon (C) | 49.75% (Range: 49.35–50.15%) | 54.25% | -4.50% |
| Hydrogen (H) | 5.57% (Range: 5.17–5.97%) | 6.58% | -1.01% |
| Nitrogen (N) | 6.45% (Range: 6.05–6.85%) | 7.03% | -0.58% |
| Sulfur (S) | 14.76% (Range: 14.36–15.16%) | 16.09% | -1.33% |
| Fluorine (F) | 8.74% (Range: 8.34–9.14%) | 0.00% | +8.74% |
Critical Insight: The introduction of the fluorine atom significantly depresses the Carbon percentage (from ~54% to ~49%). A common synthesis error is incomplete fluorination or contamination with the non-fluorinated starting material. If your experimental C% reads closer to 51-52%, your sample is likely a mixture of the Target and the Alternative.
Part 2: Comparative Performance (Physicochemical Profile)
Why choose the 2-fluoro variant over the non-fluorinated or 4-fluoro alternatives? The decision usually hinges on the "Fluorine Effect" on metabolic stability and conformation.
Lipophilicity and Permeability
-
Target (2-Fluoro): The ortho-fluorine often lowers the pKa of the sulfonamide NH slightly more than para-substitution due to inductive effects closer to the reaction center, potentially altering solubility at physiological pH.
-
Alternative (Non-Fluoro): Higher C-H density typically results in different solvation properties.
| Property | 2-fluoro-N-propylbenzene-1-sulfonamide | N-propylbenzenesulfonamide (Alternative) | Implication for Drug Design |
| cLogP (Approx) | 2.35 | 2.19 | Fluorination increases lipophilicity ( |
| Metabolic Liability | Low (Ortho-blocked) | High (Ortho-hydroxylation) | The 2-F position blocks Phase I metabolic oxidation at the vulnerable ortho site. |
| Conformation | Restricted | Flexible | The ortho-F induces a specific torsion angle via electrostatic repulsion with the sulfonyl oxygens, locking the bioactive conformation. |
Part 3: Experimental Protocol for Validation
To achieve the data presented in Part 1, a rigorous workflow is required. Sulfonamides are prone to trapping solvents (creating solvates), which distorts Elemental Analysis data.
Workflow Diagram: Synthesis to Validation
The following logic flow illustrates the critical path to obtaining valid EA data, specifically highlighting the "Drying" step often missed by junior researchers.
Figure 1: Critical path for validating sulfonamide purity. Note the specific check for solvates if initial EA fails.
Detailed Protocol
1. Sample Preparation (The "Drying" Variable)
-
Context: Sulfonamides form strong hydrogen bonds with solvents like ethanol or water.
-
Protocol:
-
Recrystallize the crude product from Ethanol/Water (1:1).
-
Isolate crystals via vacuum filtration.
-
Crucial Step: Dry in a vacuum oven at 50°C over phosphorus pentoxide (
) for a minimum of 24 hours . -
Why? Failure to remove trace water (e.g., 0.5 moles
) will skew the Calculated %C down by ~1-2%, leading to a false "fail."
-
2. Combustion Analysis (CHN)
-
Equipment: Thermo Fisher FlashSmart or Elementar vario EL cube.
-
Oxidation: 950°C - 1000°C with Oxygen injection.
-
Detection: Thermal Conductivity Detector (TCD).
-
Standard: Calibrate using Sulfanilamide (Reference Standard). Since your target is a sulfonamide, Sulfanilamide is the ideal standard as it matches the combustion kinetics of the S-N bond.
3. Fluorine Analysis (The "Hidden" Variable)
-
Standard CHN analyzers do not detect Fluorine; they often interfere with the result.
-
Method: Oxygen Flask Combustion (Schöniger Flask) followed by Ion Chromatography (IC) or Ion-Selective Electrode (ISE) titration.
-
Expectation: You must explicitly request "Halogen Analysis" from your CRO or analytical lab. Do not assume F is included in a standard "CHN" package.
Part 4: Troubleshooting Common Deviations
When comparing your product against the alternatives, use this troubleshooting matrix if your data deviates from the theoretical values in Part 1.
| Observation | Probable Cause | Corrective Action |
| %C is Low (>0.5% deviation) | Trapped Solvent (Ethanol/Water) or Inorganic Salts. | Check 1H NMR for solvent peaks. Dry sample at higher temp (60°C) under high vacuum. Perform Residue on Ignition (ROI) test. |
| %N is High | Residual Amine (Propylamine). | The starting material (propylamine) was not fully washed out. Perform an acid wash (1M HCl) during workup. |
| %S is Low | Incomplete Combustion. | Sulfonamides are thermally stable. Ensure the combustion tube has adequate Tungsten Trioxide ( |
References
-
PubChem. 4-fluoro-2-methyl-N-propylbenzenesulfonamide (Analog Structure & Properties). National Library of Medicine. Available at: [Link]
-
Food Safety and Inspection Service (USDA). Determination and Confirmation of Sulfonamides (CLG-SUL.05).[1] Available at: [Link]
Sources
Structure-activity relationship (SAR) comparison of propylbenzene sulfonamides
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists Focus: Carbonic Anhydrase Inhibition & Isoform Selectivity
Executive Summary: The "Propyl" Sweet Spot
In the development of benzenesulfonamide-based inhibitors—particularly for Carbonic Anhydrase (CA) and COX-2 targets—the lipophilic tail at the para-position is a critical determinant of potency and kinetics. While the sulfonamide moiety (
This guide objectively compares 4-n-propylbenzenesulfonamide against its methyl (short-chain) and octyl (long-chain) analogs. Experimental data suggests that the propyl chain often represents an optimal balance between hydrophobic binding energy and solubility/kinetics , specifically in targeting transmembrane isoforms like hCA IX (tumor-associated) over cytosolic hCA I/II.
Mechanistic Insight: Why Chain Length Matters
To understand the causality behind the SAR data, one must visualize the binding event. The CA active site is a conical cleft with a hydrophilic half (Thr199, Glu106) and a hydrophobic half (Val121, Val143, Leu198).
-
The Anchor: The sulfonamide nitrogen coordinates to the Zn(II) ion, displacing a water molecule/hydroxide ion.
-
The Lever: The benzene ring acts as a scaffold.
-
The Selector (The Tail): The para-alkyl chain extends toward the hydrophobic pocket.
-
Methyl: Too short to make significant Van der Waals contacts with the hydrophobic wall.
-
Propyl: Sufficient length to engage Val121/Leu198, displacing ordered water molecules (entropy gain).
-
Octyl: High affinity but often suffers from steric clashes at the pocket entrance or poor solubility (logP > 4.0), leading to non-specific protein binding.
-
Diagram 1: Pharmacophore Interaction Map
Caption: Schematic of sulfonamide binding. The propyl tail engages the hydrophobic pocket, displacing water for entropic gain, a mechanism minimized in methyl analogs.
Comparative Performance Analysis
The following data synthesizes kinetic and inhibitory constants (
Table 1: SAR Comparison of 4-Alkylbenzenesulfonamides
| Feature | 4-Methyl (Toluene-sulfonamide) | 4-n-Propyl (Target) | 4-n-Octyl (Long-Chain) | Acetazolamide (Standard) |
| hCA II | ~180 | ~10 - 25 | < 5 | 12 |
| hCA IX | > 200 | ~15 - 30 | ~8 | 25 |
| Selectivity (IX vs II) | Low | Moderate | Low (Non-specific) | Low |
| LogP (Lipophilicity) | 0.8 | 2.1 | 4.8 | -0.26 |
| Solubility (Water) | High | Moderate | Very Low | Moderate |
| Primary Limitation | Weak hydrophobic interaction | None (Balanced) | Solubility / Steric Clashes | Poor tissue penetration |
Key Findings:
-
Affinity Spike: Extending the chain from Methyl (
) to Propyl ( ) results in a ~10-fold increase in potency against hCA II. This confirms that the hydrophobic pocket is roughly 3-4 carbons deep relative to the Zn-bound sulfonamide. -
Kinetic Advantage: As noted by King & Burgen, the increase in affinity for propyl/pentyl chains is driven largely by a faster association rate (
), suggesting the hydrophobic tail "steers" the molecule into the active site. -
The "Octyl" Trap: While
chains show high potency in vitro, their high LogP (>4.0) makes them poor drug candidates due to rapid metabolic clearance and non-specific binding to plasma proteins (HSA).
Experimental Protocols
To validate these SAR claims, reproducible synthesis and assay protocols are required.
A. Synthesis: Chlorosulfonation Route
This is the industry-standard method for generating 4-alkylbenzenesulfonamides with high regioselectivity.
Reagents: 4-n-Propylbenzene, Chlorosulfonic acid (
-
Chlorosulfonation:
-
Cool Chlorosulfonic acid (5.0 eq) to 0°C in a chemically resistant flask.
-
Add 4-n-Propylbenzene (1.0 eq) dropwise over 30 mins. Critical: Maintain temp < 5°C to prevent di-sulfonation.
-
Allow to warm to RT and stir for 2 hours.
-
Quench: Pour reaction mixture slowly onto crushed ice. The sulfonyl chloride will precipitate as an oil/solid.
-
Extract with DCM, wash with cold water, dry over
.
-
-
Amination:
-
Dissolve the crude sulfonyl chloride in acetone.
-
Add Ammonium hydroxide (excess, 25% aq) or ammonia gas at 0°C.
-
Stir for 1 hour.
-
Acidify to pH 2 with HCl to precipitate the sulfonamide.
-
Recrystallization: Use Ethanol/Water (1:1) to ensure removal of ortho-isomers.
-
B. Validation Assay: Stopped-Flow CO2 Hydration
Standard colorimetric assays are too slow for high-potency sulfonamides. Use the Stopped-Flow method to measure the inhibition constant (
-
Indicator: Phenol Red (0.2 mM).
-
Buffer: HEPES (20 mM, pH 7.5),
(20 mM) to maintain ionic strength. -
Substrate:
-saturated water. -
Method:
-
Mix Enzyme (hCA) + Inhibitor (Propylbenzenesulfonamide) and incubate for 15 mins.
-
Rapidly mix with
solution in the stopped-flow chamber. -
Monitor absorbance decrease at 557 nm (acidification).
-
Calculate
using the Cheng-Prusoff equation adapted for enzyme kinetics.
-
Diagram 2: Synthesis & Validation Workflow
Caption: Step-by-step workflow from precursor to validated biological data.
References
-
King, R. W., & Burgen, A. S. V. (1976). Kinetic aspects of structure-activity relations: the binding of sulphonamides by carbonic anhydrase. Proceedings of the Royal Society of London. Series B, 193(1111), 107-125. Link
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Korkmaz, N., et al. (2023). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties.[2] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Organic Syntheses. (2013). 4-Methyl-N-(phenylmethyl)benzenesulfonamide (General Sulfonamide Protocols). Org.[3][4][5] Synth., 90, 363. Link
Sources
- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Establishing a Reference Standard for the Analysis of 2-fluoro-N-propylbenzene-1-sulfonamide
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. The foundation of this accuracy lies in the use of well-characterized reference standards. This guide provides a comprehensive framework for establishing a robust analytical reference standard for 2-fluoro-N-propylbenzene-1-sulfonamide, a compound for which a commercially available Certified Reference Material (CRM) may not readily exist. We will explore a multi-faceted approach, leveraging orthogonal analytical techniques to ensure the highest degree of scientific integrity.
The Challenge: Absence of a Commercial Certified Reference Standard
The first step in any quantitative analysis is typically to procure a high-purity Certified Reference Material (CRM) from a reputable source like Sigma-Aldrich, LGC, or ChemScene.[1][2] These standards are produced under stringent ISO guidelines (such as ISO 17034 and ISO/IEC 17025) and come with a comprehensive Certificate of Analysis (CoA) that details their purity, identity, and the methods used for characterization.[1] However, for novel or less common molecules like 2-fluoro-N-propylbenzene-1-sulfonamide, a commercial CRM may not be available. In such instances, the responsibility falls upon the analytical scientist to meticulously characterize an in-house primary reference standard.
This guide will walk you through the essential steps to create and validate an in-house reference standard for 2-fluoro-N-propylbenzene-1-sulfonamide, ensuring your analytical measurements are accurate, reproducible, and defensible.
The Strategy: A Multi-Pronged Approach with Orthogonal Methods
To establish the purity and identity of an in-house reference standard with a high degree of confidence, a single analytical technique is insufficient. We must employ a series of orthogonal methods—techniques that measure the same analyte based on different chemical or physical principles. This approach provides a self-validating system, where the concordance of results from different methods builds a strong case for the assigned purity value.
Our strategy involves a combination of chromatographic and spectroscopic techniques:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): To assess purity by separating the main component from any potential impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity (molecular weight) of the main peak and any detected impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): As an orthogonal chromatographic technique to identify and quantify volatile or semi-volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary ratio method to determine the exact concentration of the analyte in a solution without the need for a specific reference standard of the same compound.
-
Spectroscopic Characterization (FTIR, UV-Vis): To provide further confirmation of the molecule's structure and functional groups.
The following diagram illustrates the workflow for establishing and validating an in-house reference standard.
Caption: Workflow for establishing an in-house reference standard.
Comparative Analysis of Key Analytical Techniques
The following sections detail the experimental protocols and rationale for each of the core analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity.[3] For sulfonamides, reversed-phase HPLC is a well-established technique.[3][4]
Rationale for Method Selection:
A gradient elution method is chosen to ensure the separation of impurities with a wide range of polarities. A C18 column is a good starting point for sulfonamides, offering excellent retention and selectivity. The mobile phase composition is selected based on common practices for sulfonamide analysis, balancing retention and peak shape.[3][4] A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the optimal wavelength for quantification.
Experimental Protocol: HPLC-UV Method for 2-fluoro-N-propylbenzene-1-sulfonamide
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA Detector, 200-400 nm, quantification at 265 nm |
| Sample Preparation | Accurately weigh ~10 mg of the in-house standard and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with mobile phase A for injection. |
Data Interpretation:
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. It is critical to perform forced degradation studies to ensure the method is "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is a powerful tool for confirming the identity of the main peak and tentatively identifying impurities by providing molecular weight information.[6]
Rationale for Method Selection:
The same chromatographic conditions as the HPLC-UV method can be used, allowing for direct comparison of the chromatograms. Electrospray ionization (ESI) is a soft ionization technique suitable for sulfonamides, and positive ion mode is typically effective.
Experimental Protocol: LC-MS Method
| Parameter | Condition |
| LC System | Same as HPLC-UV method |
| Mass Spectrometer | Single Quadrupole or Time-of-Flight (TOF) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | m/z 100 - 1000 |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp. | 350 °C |
Data Interpretation:
The mass spectrum of the main peak should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of 2-fluoro-N-propylbenzene-1-sulfonamide (C₉H₁₂FNO₂S, MW = 233.27). The expected m/z would be approximately 234.28. Any impurities can be tentatively identified by their respective [M+H]⁺ ions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an excellent orthogonal technique to HPLC, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be well-retained or detected by LC.[7][8] This could include residual solvents from synthesis or volatile degradation products.
Rationale for Method Selection:
Derivatization is often required for the GC analysis of sulfonamides to improve their volatility and thermal stability.[7][9] A common approach involves methylation followed by acylation.
Experimental Protocol: GC-MS Method
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 150 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 40 - 550 |
| Sample Preparation | Derivatize a known amount of the in-house standard (e.g., with diazomethane and pentafluoropropionic anhydride) and dissolve in a suitable solvent like ethyl acetate.[9] |
Data Interpretation:
The resulting chromatogram will show the derivatized 2-fluoro-N-propylbenzene-1-sulfonamide and any volatile impurities. The mass spectra of the peaks can be compared to spectral libraries (e.g., NIST) for identification.
Quantitative NMR (qNMR) for Absolute Purity
qNMR is a primary analytical method that can determine the purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity and concentration.[10][11]
Rationale for Method Selection:
qNMR provides a direct measure of the molar quantity of the analyte and is not dependent on the response factor of the analyte, unlike chromatographic methods. This makes it a powerful tool for assigning an absolute purity value to an in-house standard.
Experimental Protocol: qNMR
| Parameter | Condition |
| Spectrometer | ≥ 400 MHz |
| Solvent | DMSO-d₆ (or other suitable deuterated solvent) |
| Internal Standard | Certified Maleic Acid or Dimethyl Sulfone |
| Pulse Program | A quantitative pulse program with a long relaxation delay (D1 > 5 x T₁) |
| Data Processing | Careful phasing and baseline correction are critical. |
| Sample Preparation | Accurately weigh a known amount of the in-house standard and the certified internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution. |
Data Interpretation:
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the standard
The following diagram illustrates the relationship between the different analytical techniques and the final purity assignment.
Caption: Orthogonal methods for reference standard validation.
Consolidating Data and Final Purity Assignment
The final assigned purity of the in-house reference standard should be a consolidated value derived from the orthogonal methods, taking into account potential sources of error and uncertainty.
Purity Assignment Table
| Analytical Method | Result | Purpose |
| HPLC-UV | e.g., 99.8% (Area) | Determines chromatographic purity and separates non-volatile impurities. |
| LC-MS | [M+H]⁺ at m/z 234.28 | Confirms identity of the main component. |
| GC-MS | e.g., No significant volatile impurities detected (<0.05%) | Quantifies volatile and semi-volatile impurities. |
| qNMR | e.g., 99.7% (w/w) | Provides an absolute purity value based on molar concentration. |
| Loss on Drying | e.g., 0.1% | Quantifies residual solvent/water content. |
| Residue on Ignition | e.g., <0.1% | Quantifies inorganic impurities. |
The final purity is typically calculated by mass balance, subtracting the percentages of all identified impurities (volatile, non-volatile, water, inorganic) from 100%. This value should be in close agreement with the absolute purity determined by qNMR.
Conclusion
In the absence of a commercially available Certified Reference Material for 2-fluoro-N-propylbenzene-1-sulfonamide, a scientifically rigorous approach is required to establish a reliable in-house primary reference standard. By employing a suite of orthogonal analytical techniques—HPLC-UV, LC-MS, GC-MS, and qNMR—researchers can confidently determine the identity and purity of their standard. This multi-faceted validation ensures that the in-house standard is fit for its intended purpose, providing a solid foundation for accurate and reproducible analytical results in drug development and research. The principles and protocols outlined in this guide provide a robust framework for navigating the challenges of reference standard characterization for any novel compound.
References
- Hellenic Republic Ministry of Rural Development and Food. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
-
ZeptoMetrix. (n.d.). Pharmaceutical Analytical Standards | Buy Reference Materials. Retrieved from [Link]
-
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
-
USDA. (n.d.). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. Retrieved from [Link]
- Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333–342.
-
Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
MDPI. (2022, March 21). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from [Link]
- Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-443.
- Reeves, V. B. (1999). Confirmation of multiple sulfonamide residues in bovine milk by gas chromatography-positive chemical ionization mass spectrometry.
- Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342.
-
ACS Publications. (2016, July 8). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. Retrieved from [Link]
- Bertini, I., et al. (1992). 1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects. Journal of Inorganic Biochemistry, 45(4), 231-243.
-
Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
LCGC International. (2022, April 15). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Spectrophotometric Method for the Determination of Sulfa Drug in Pharmaceuticals Based on Charge Transfer Reaction. Retrieved from [Link]
- Tarbin, J. A., Clarke, P., & Shearer, G. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry.
-
ACS Publications. (2016, July 8). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Retrieved from [Link]
-
Semantic Scholar. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Retrieved from [Link]
-
CWS Abroad. (2023, June 4). What are Certified reference materials?. Retrieved from [Link]
-
NursingAnswers.net. (2020, February 11). Analysis of Sulfonamides. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
MolPort. (n.d.). 2-chloro-4-fluoro-N-propylbenzene-1-sulfonamide. Retrieved from [Link]
-
Molnar-Institute. (2013, March 27). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. Retrieved from [Link]
-
Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
